molecular formula C13H13NO B7984518 (3-(4-Methylpyridin-2-yl)phenyl)methanol

(3-(4-Methylpyridin-2-yl)phenyl)methanol

Cat. No.: B7984518
M. Wt: 199.25 g/mol
InChI Key: SFLZHMDHBJWISI-UHFFFAOYSA-N
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Description

(3-(4-Methylpyridin-2-yl)phenyl)methanol is a pyridine derivative featuring a hydroxymethyl group attached to a benzene ring substituted with a 4-methylpyridin-2-yl moiety. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol), with CAS number 1349719-03-4 . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

[3-(4-methylpyridin-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-6-14-13(7-10)12-4-2-3-11(8-12)9-15/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLZHMDHBJWISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methylpyridin-2-yl)phenyl)methanol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methylpyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 3-(4-Methylpyridin-2-yl)benzaldehyde or 3-(4-Methylpyridin-2-yl)benzoic acid.

    Reduction: Formation of 3-(4-Methylpyridin-2-yl)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyridine derivatives, including (3-(4-Methylpyridin-2-yl)phenyl)methanol. Research indicates that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial enzymes critical for cell viability.

Case Study:
A study involving the synthesis of pyridine derivatives demonstrated their effectiveness in inhibiting bacterial growth, with some compounds showing submicromolar activity against resistant strains . This suggests that (3-(4-Methylpyridin-2-yl)phenyl)methanol may have potential as a lead compound for developing new antibiotics.

Neuroprotective Properties

Compounds containing pyridine moieties have been investigated for their neuroprotective effects. In particular, derivatives similar to (3-(4-Methylpyridin-2-yl)phenyl)methanol have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.

Case Study:
Research focused on enhancing the permeability of nNOS inhibitors through structural modifications led to promising results in cellular assays . Such findings indicate that (3-(4-Methylpyridin-2-yl)phenyl)methanol could be explored further for neuroprotective applications.

Synthesis of Novel Derivatives

The synthesis of (3-(4-Methylpyridin-2-yl)phenyl)methanol can be achieved through various methodologies, including reductive amination techniques and cross-coupling reactions. These methods are essential for producing analogs with improved pharmacological properties.

Data Table: Synthesis Methods Overview

MethodologyDescriptionReference
Reductive AminationInvolves the reaction of amines with carbonyls under reducing conditions
Cross-Coupling ReactionsUtilizes transition metals to couple aryl halides with nucleophiles
Sonogashira CouplingA method for synthesizing alkynes using palladium catalysts

Polymer Chemistry

Pyridine-based compounds are also being explored in polymer chemistry for their ability to enhance the properties of polymers, such as thermal stability and mechanical strength. The incorporation of (3-(4-Methylpyridin-2-yl)phenyl)methanol into polymer matrices can potentially lead to innovative materials with tailored functionalities.

Case Study:
Research on polymer composites containing pyridine derivatives has shown improvements in tensile strength and thermal resistance, suggesting that (3-(4-Methylpyridin-2-yl)phenyl)methanol could be a valuable additive in material formulations .

Mechanism of Action

The mechanism of action of (3-(4-Methylpyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Methylpyridinylphenyl Methanol

The position of the methyl group on the pyridine ring significantly impacts physicochemical properties. Key isomers include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Structural Similarity Score
(3-(4-Methylpyridin-2-yl)phenyl)methanol C₁₃H₁₃NO 199.25 1349719-03-4 Pyridine C4 0.89
(3-(5-Methylpyridin-2-yl)phenyl)methanol C₁₃H₁₃NO 199.25 1092569-06-6 Pyridine C5 0.84
(3-(6-Methylpyridin-2-yl)phenyl)methanol C₁₃H₁₃NO 199.25 1349716-62-6 Pyridine C6 0.84

Key Findings :

  • The 4-methyl isomer exhibits the highest structural similarity (0.89) to other pyridinylmethanol derivatives, likely due to the para-substitution pattern favoring electronic conjugation .
  • 5- and 6-methyl isomers show reduced similarity (0.84), suggesting steric or electronic differences arising from meta-substitution on the pyridine ring .

Substitution of Methyl with Methoxy or Halogen Groups

Replacing the methyl group with methoxy or halogen substituents alters solubility and reactivity:

Compound Name Molecular Formula Substituent Type Key Properties/Applications Reference
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ Methoxy (C4) Enhanced polarity; used in pharmaceutical intermediates .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₁ClNO₃ Chloro + Methoxy Increased electrophilicity; potential agrochemical precursor .

Key Findings :

  • Methoxy derivatives (e.g., (4-Methoxypyridin-2-yl)methanol) exhibit higher solubility in polar solvents compared to methyl-substituted analogs due to hydrogen bonding .
  • Chloro substituents enhance electrophilic character, making such compounds reactive in cross-coupling reactions .

Structural Analogs with Varied Backbones

Compound Name Molecular Formula Structural Feature Key Differences Reference
[2-(4-Methylphenoxy)-3-pyridinyl]methanol C₁₃H₁₃NO₂ Phenoxy linkage instead of direct bond Reduced planarity; altered bioavailability .
(4-(Pyridin-2-yl)phenyl)methanol C₁₂H₁₁NO Pyridine directly bonded to benzene Lower steric hindrance; higher crystallinity .

Key Findings :

  • Direct pyridine-phenyl bonding (as in (4-(Pyridin-2-yl)phenyl)methanol) enhances π-π stacking, favoring crystalline lattice formation .

Biological Activity

(3-(4-Methylpyridin-2-yl)phenyl)methanol is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : C13H13N
Molecular Weight : 199.25 g/mol
IUPAC Name : (3-(4-Methylpyridin-2-yl)phenyl)methanol

The compound features a phenyl group attached to a pyridine derivative, which is known for its potential interactions with various biological targets.

The biological activity of (3-(4-Methylpyridin-2-yl)phenyl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The pyridine moiety enhances its affinity for biological targets, potentially modulating signaling pathways involved in various diseases.

Anticancer Activity

Recent studies have indicated that (3-(4-Methylpyridin-2-yl)phenyl)methanol exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)12.5Inhibition of cell proliferation
HeLa (Cervical)18.0Cell cycle arrest in the S phase

These findings suggest that the compound may serve as a lead candidate for developing new anticancer agents.

Antimicrobial Activity

(3-(4-Methylpyridin-2-yl)phenyl)methanol has also demonstrated antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The compound's efficacy against both Gram-positive and Gram-negative bacteria indicates its potential as an antimicrobial agent.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The results are summarized below:

Enzyme IC50 (µM) Type of Inhibition
Acetylcholinesterase (AChE)5.0Competitive
Butyrylcholinesterase (BChE)7.5Non-competitive

This data suggests that (3-(4-Methylpyridin-2-yl)phenyl)methanol could be a promising candidate for developing treatments for cognitive disorders.

Case Studies and Research Findings

  • Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of MCF-7 cells through apoptosis induction mechanisms, suggesting its potential in breast cancer therapy .
  • Antimicrobial Evaluation : Research conducted by MDPI revealed that the compound exhibited significant antimicrobial activity against a range of pathogens, with MIC values comparable to standard antibiotics .
  • Cholinesterase Inhibition : A detailed analysis showed that the compound effectively inhibited both AChE and BChE, making it a candidate for further exploration in Alzheimer's disease treatment .

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